
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that is commonly referred to as APMEB. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of APMEB is not fully understood. However, it is believed that its therapeutic properties are due to its ability to modulate various signaling pathways in the body. APMEB has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
APMEB has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. APMEB has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, APMEB has been found to induce apoptosis in cancer cells, thereby inhibiting cancer cell growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using APMEB in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using APMEB is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Direcciones Futuras
There are several future directions for the study of APMEB. One area of research is the development of APMEB-based therapies for the treatment of inflammatory disorders, neurodegenerative diseases, and cancer. Another area of research is the elucidation of the mechanism of action of APMEB, which could lead to the development of more targeted therapies. Finally, the synthesis of novel APMEB derivatives could lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of APMEB involves the reaction of 2-aminophenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to produce APMEB. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
APMEB has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. APMEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H19NO5/c1-13(20)19-16-5-3-4-6-17(16)24-18(21)14-7-9-15(10-8-14)23-12-11-22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
WASOSJVGCKIYNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



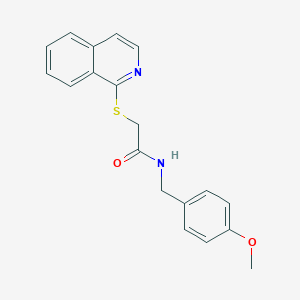

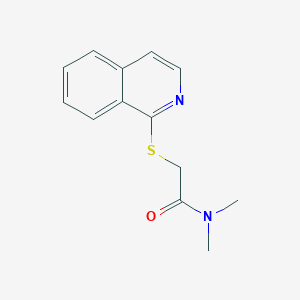
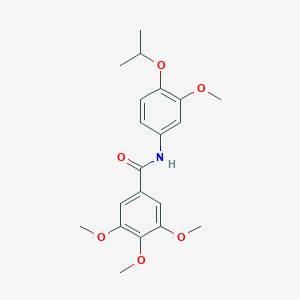
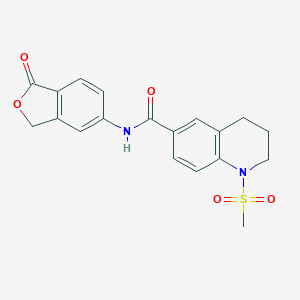
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

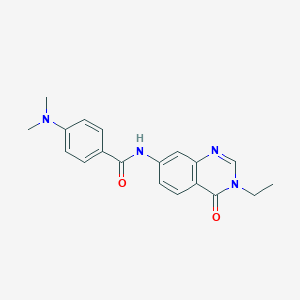
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
